molecular formula C11H16OS B7990980 4-Methyl-3-n-propoxyphenyl methyl sulfide

4-Methyl-3-n-propoxyphenyl methyl sulfide

Cat. No.: B7990980
M. Wt: 196.31 g/mol
InChI Key: GIVUXJNQHDFUMD-UHFFFAOYSA-N
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Description

4-Methyl-3-n-propoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a methyl group, a propoxy group, and a phenyl ring attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-n-propoxyphenyl methyl sulfide typically involves the reaction of 4-methyl-3-n-propoxyphenol with a suitable sulfurizing agent. One common method is the reaction with methylthiol in the presence of a base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the sulfur atom, leading to the formation of the desired sulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The methyl and propoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-3-n-propoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-n-propoxyphenyl methyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. Additionally, the phenyl ring and alkyl groups can interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl methyl sulfide: Lacks the propoxy group, leading to different chemical properties and reactivity.

    3-n-Propoxyphenyl methyl sulfide: Lacks the methyl group on the phenyl ring, affecting its steric and electronic characteristics.

    4-Methyl-3-n-propoxyphenyl ethyl sulfide: Contains an ethyl group instead of a methyl group, altering its chemical behavior.

Uniqueness

4-Methyl-3-n-propoxyphenyl methyl sulfide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity

Properties

IUPAC Name

1-methyl-4-methylsulfanyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-7-12-11-8-10(13-3)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUXJNQHDFUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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